The primary source of steviolbioside is the leaves of Stevia rebaudiana, a plant native to South America. This plant has been used traditionally for centuries as a sweetener and herbal remedy. The glycosides extracted from the leaves, including steviolbioside, are significantly sweeter than sucrose, making them attractive alternatives for sugar in various products.
Steviolbioside belongs to the class of compounds known as diterpenoid glycosides. These compounds are characterized by their diterpene aglycone structure, which in the case of steviolbioside, is based on the steviol molecule (ent-13-hydroxyur-16-en-19-oic acid). It is classified alongside other steviol glycosides such as rebaudioside A and stevioside, each differing in their sugar composition and arrangement.
The synthesis of steviolbioside can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic methods often utilize specific glycosyltransferases that facilitate the transfer of sugar moieties to the steviol backbone.
Recent studies have optimized conditions for enzymatic synthesis using response surface methodology to enhance yield and specificity. Parameters such as temperature, pH, and enzyme concentration are critical in maximizing the production of steviolbioside during these reactions .
The molecular structure of steviolbioside consists of a steviol aglycone linked to sugar units through glycosidic bonds. The typical structure includes:
The molecular formula for steviolbioside is with a molecular weight of approximately 478.54 g/mol. The compound exhibits characteristic peaks in mass spectrometry that help identify its structure during analytical assessments .
Steviolbioside can undergo various chemical reactions including hydrolysis, where the glycosidic bonds can be cleaved under acidic or enzymatic conditions, releasing free sugars and yielding steviol.
Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to monitor these reactions and quantify the products formed during hydrolysis or degradation processes .
The sweetness of steviolbioside arises from its interaction with taste receptors on the tongue, specifically the sweet taste receptor T1R2/T1R3 heterodimer. Upon binding, it activates these receptors leading to a sweet taste sensation without contributing calories.
Research indicates that the intensity of sweetness correlates with the number and type of sugar units attached to the aglycone; for instance, modifications at positions C-13 and C-19 significantly influence sweetness perception .
Relevant analyses indicate that steviolbioside retains its sweetness profile across various pH levels, making it suitable for diverse food applications .
Steviolbioside has several scientific uses primarily in food technology:
Steviolbioside is a diterpenoid glycoside exclusively biosynthesized within specific lineages of Stevia rebaudiana Bertoni (Asteraceae). This species diverged from its closest relative, sunflower (Helianthus annuus), approximately 29.4 million years ago, shortly after a whole-genome duplication event (WGD-2, ~32.1 Mya) in their common ancestor [1]. The evolutionary trajectory of Stevia rebaudiana involved significant expansion of genes governing specialized metabolite pathways, particularly terpenoid backbone biosynthesis and subsequent glycosylation mechanisms [1]. Unlike its congeners, Stevia rebaudiana uniquely evolved the biochemical machinery to produce steviol glycosides, with steviolbioside representing an intermediate in this pathway.
Genomic analyses reveal that steviolbioside synthesis occurs primarily in leaf tissues through a compartmentalized pathway:
Table 1: Key Enzymes in Steviolbioside Biosynthesis
Enzyme | Function | Subcellular Localization |
---|---|---|
ent-Copalyl diphosphate synthase (CPS) | Cyclizes GGPP to ent-copalyl diphosphate | Plastid |
ent-Kaurene synthase (KS) | Converts ent-copalyl diphosphate to ent-kaurene | Plastid |
Kaurenoic acid 13-hydroxylase (KAH) | Hydroxylates ent-kaurenoic acid to steviol | Endoplasmic reticulum |
UGT85C2 | Glucosylates steviol at C-13 to steviolmonoside | Cytosol |
Unidentified UGT | Glucosylates steviolmonoside to steviolbioside | Cytosol |
The identification of steviolbioside is intertwined with the ethnobotanical history of Stevia rebaudiana. Indigenous Guarani communities of Paraguay and Brazil historically used the plant (termed ka'a he'ẽ, "sweet herb") to sweeten mate tea and as a medicinal agent, with documented practices predating the 16th century [9] [10]. Initial scientific documentation occurred in 1899 when Swiss botanist Moisés Santiago Bertoni formally described the species and noted its intense sweetness [5] [9].
The chemical isolation of steviol glycosides commenced in 1931 when French chemists Bridel and Lavielle extracted stevioside and rebaudioside A from stevia leaves [5] [7]. Steviolbioside was identified later as a minor constituent during chromatographic analyses of stevia leaf extracts in the mid-20th century. Its structural elucidation confirmed it as a 13-O-β-glucosyl derivative of steviolmonoside, distinct from the more abundant stevioside (which possesses additional glucose units at C-19) [3] [7]. Ethnobotanical studies suggest indigenous users preferentially selected Stevia rebaudiana variants with higher glycoside content, indirectly influencing the prevalence of steviolbioside-producing phenotypes [10].
Table 2: Key Milestones in Steviolbioside Discovery
Year | Event | Key Actors/Studies |
---|---|---|
Pre-1500s | Ethnobotanical use by Guarani peoples | Traditional knowledge |
1899 | First botanical description of S. rebaudiana | Moisés Santiago Bertoni |
1931 | Isolation of stevioside and rebaudioside A | Bridel and Lavielle |
1955 | Structural characterization of steviol | Wood et al. |
1960s-70s | Identification of minor glycosides (incl. steviolbioside) | Mosettig et al., Tanaka et al. |
Steviolbioside belongs to the steviol glycoside family but exhibits unique structural and functional characteristics that taxonomically distinguish it from other compounds in its class. Its molecular structure consists of a steviol aglycone core with a single glucose unit attached at the C-13 hydroxyl position via a β-glycosidic bond, forming steviolbioside (13-O-β-glucosylsteviol) [4] [7]. This contrasts with:
Functionally, steviolbioside’s limited glycosylation results in lower sweetness intensity (~50-100 times sweeter than sucrose) compared to rebaudioside A (~240-450 times sweeter) [7] [10]. Its role in Stevia rebaudiana is primarily biosynthetic rather than accumulative; it serves as a precursor for UGT76G1-mediated glycosylation to form stevioside and rebaudioside A [4] [8]. Chemotaxonomically, steviolbioside’s presence is a marker of early-stage glycosylation in the steviol pathway, and its concentration varies significantly across Stevia genotypes (typically ≤0.3% dry leaf weight) [3] [7].
Table 3: Taxonomic Differentiation of Steviolbioside from Key Steviol Glycosides
Glycoside | Glycosylation Pattern | Sweetness Relative to Sucrose | Role in Biosynthesis |
---|---|---|---|
Steviolbioside | C-13: β-glucose (monosaccharide) | 50–100× | Precursor to stevioside |
Steviolmonoside | C-13: β-glucose (monosaccharide) | Not sweet | Precursor to steviolbioside |
Stevioside | C-13: sophorose (disaccharide); C-19: glucose | 110–270× | Terminal metabolite/precursor to RA |
Rebaudioside A | C-13: glucosyl-sophorose (trisaccharide); C-19: glucose | 240–450× | Accumulated end product |
The biochemical distinction of steviolbioside underscores its evolutionary significance as a biosynthetic intermediate rather than a terminal sweetening agent in Stevia rebaudiana. Its taxonomic identity is further reinforced by its absence in phylogenetically related species like Rubus suavissimus, which produces rubusoside but not steviolbioside [4] [7].
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